2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
Overview
Description
“2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9FN2O4 . It belongs to the family of isoindoline-1,3-dione heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, such as “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This reaction is typically carried out under reflux conditions for 24 hours .Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The presence of a fluoro and a nitro group on the benzyl ring adds to the complexity of the molecule .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They have been used in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is 300.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have been extensively studied for their potential use in pharmaceutical synthesis . They have shown promising results in the design of many different biologically active molecules .
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.
Colorants and Dyes
The N-isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have shown potential as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
N-isoindoline-1,3-dione derivatives play a significant role in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of complex organic compounds.
Photochromic Materials
These compounds have found applications in the development of photochromic materials . These materials change their color when exposed to light, and N-isoindoline-1,3-dione derivatives contribute to this property.
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.
Future Directions
The development and discovery of novel isoindoline-1,3-dione derivatives is a subject of substantial interest among researchers . There is a necessity for the development of sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .
properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIPCBUSCYQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione |
Synthesis routes and methods
Procedure details
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